molecular formula C7H14ClNO3 B13591541 2-Hydroxy-3-(pyrrolidin-1-yl)propanoicacidhydrochloride

2-Hydroxy-3-(pyrrolidin-1-yl)propanoicacidhydrochloride

Cat. No.: B13591541
M. Wt: 195.64 g/mol
InChI Key: SYLIWZOCKBBREG-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can bind to various proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .

Uniqueness

What sets 2-Hydroxy-3-(pyrrolidin-1-yl)propanoic acid hydrochloride apart is its unique combination of the pyrrolidine ring with a hydroxyl group and a propanoic acid moiety. This structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

2-hydroxy-3-pyrrolidin-1-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c9-6(7(10)11)5-8-3-1-2-4-8;/h6,9H,1-5H2,(H,10,11);1H

InChI Key

SYLIWZOCKBBREG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(C(=O)O)O.Cl

Origin of Product

United States

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